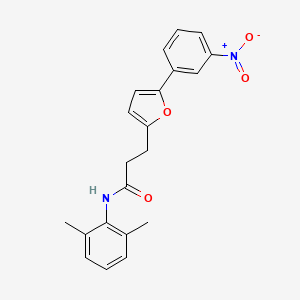

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Description

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a propanamide derivative featuring a furan ring substituted with a 3-nitrophenyl group and an N-(2,6-dimethylphenyl)amide moiety.

Properties

CAS No. |

853329-55-2 |

|---|---|

Molecular Formula |

C21H20N2O4 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C21H20N2O4/c1-14-5-3-6-15(2)21(14)22-20(24)12-10-18-9-11-19(27-18)16-7-4-8-17(13-16)23(25)26/h3-9,11,13H,10,12H2,1-2H3,(H,22,24) |

InChI Key |

FKCZEACLYWNNGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(2,6-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, a compound with the CAS number 853329-55-2, has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. The compound features a furan ring substituted with a nitrophenyl group and a propanamide chain attached to a dimethylphenyl group. This unique structure may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 853329-55-2 |

| Molecular Formula | C21H20N2O4 |

| Molecular Weight | 364.4 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the furan ring and subsequent introduction of the nitrophenyl group through electrophilic aromatic substitution, followed by amide bond formation using appropriate reagents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan rings have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

Studies have suggested that compounds with similar structural motifs can exhibit anti-inflammatory effects. The presence of the nitrophenyl moiety is often correlated with enhanced anti-inflammatory activity due to its ability to modulate inflammatory pathways.

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects against cancer cell lines. Preliminary data indicate that it may inhibit cell proliferation in specific cancer types, potentially through apoptosis or cell cycle arrest mechanisms.

The mechanism of action for this compound is hypothesized to involve interaction with cellular targets such as enzymes and receptors. Its unique structure allows it to bind selectively to these targets, modulating various biological pathways. Detailed studies are required to elucidate these interactions further.

Case Studies

- Cytoprotective Effects : A study on structurally related compounds demonstrated their ability to protect against DNA damage induced by carcinogens in human colon fibroblast cells. These findings suggest that this compound may also confer protective effects against oxidative stress-induced damage .

- Antimicrobial Activity : In vitro studies have shown that related compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Physical Properties

A comparative overview of key parameters is provided in Table 1.

Table 1: Comparative Data for N-(2,6-Dimethylphenyl)-3-(5-(3-Nitrophenyl)furan-2-yl)propanamide and Analogs

Key Observations:

Substituent Effects on Molecular Weight :

- The nitro group in the target compound increases its molecular weight (~364 g/mol) compared to the chloro analog (~353.85 g/mol) . However, it remains lighter than derivatives with bulky heterocycles like 7f (535 g/mol) .

- Higher molecular weight in 7f and 7g correlates with complex heterocyclic systems (e.g., oxadiazole, thiazole), which may enhance rigidity and reduce solubility .

Melting Points: The target compound’s melting point is unreported, but analogs with electron-withdrawing groups (e.g., nitro, chloro) typically exhibit higher melting points than non-polar substituents due to increased dipole interactions. For example, the chloro analog () may have a lower melting point than the nitro derivative but higher than 7f (84–86°C), which incorporates flexible sulfonyl-piperidinyl groups .

Functional Group Impact: Nitro vs. Heterocyclic Systems: Compounds like 7g and 7f incorporate sulfur-containing heterocycles (thiazole, oxadiazole) and sulfonyl groups, which are associated with diverse bioactivities (e.g., antimicrobial, enzyme inhibition) but may also introduce synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.